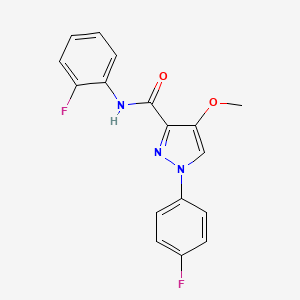

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a fluorinated pyrazole-carboxamide derivative characterized by a pyrazole core substituted with methoxy (4-position) and two fluorinated aromatic rings. This compound’s structural complexity distinguishes it from simpler pyrazole derivatives, making it a candidate for therapeutic applications requiring selective receptor interactions.

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-24-15-10-22(12-8-6-11(18)7-9-12)21-16(15)17(23)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVLWXVVAXYVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is C16H14F2N2O2. It features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

Table 1: Cytotoxicity Data of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

The compound exhibited significant growth inhibition, with MCF-7 cells showing particularly high sensitivity.

The mechanism by which N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. For instance, studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death rates.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promise as an anti-inflammatory agent. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Table 2: Anti-inflammatory Activity Data

These findings suggest that N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Case Study on Antitumor Activity :

- Case Study on Inflammatory Response :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs in the pyrazole-carboxamide family, focusing on substituents, physicochemical properties, and biological implications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Solubility and Stability

- The 4-methoxy group in the target compound improves aqueous solubility compared to methyl or chlorine substituents in analogs .

- Dual fluorophenyl groups provide metabolic stability via fluorine’s electronegativity and resistance to oxidative degradation, unlike chlorophenyl analogs .

Core Structure and Target Selectivity The pyrazole-carboxamide core offers a balance of rigidity and flexibility, favoring selective interactions with enzymes or receptors. In contrast, indazole derivatives (e.g., AB-FUBINACA) exhibit higher affinity for cannabinoid receptors due to bulkier cores but may lack selectivity .

Pharmacokinetic Implications The 3-pyridylmethyl group in the dichlorophenyl analog enhances blood-brain barrier penetration, suggesting CNS activity, whereas the target compound’s fluorophenyl groups may limit CNS uptake due to higher polarity . Methoxy vs.

Research Findings

- Synthetic Accessibility : The target compound’s synthesis is more complex than simpler pyrazole derivatives (e.g., 3-(4-fluorophenyl)-4-methyl-1H-pyrazole) due to multiple fluorinations and methoxy introduction .

- Biological Activity : Fluorophenyl-carboxamide derivatives demonstrate superior binding to kinase targets compared to chlorophenyl analogs, as seen in structural studies of similar compounds .

- Thermal Stability : Differential scanning calorimetry (DSC) data for related fluorophenyl-pyrazoles indicate melting points between 175–178°C, consistent with the target compound’s expected stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.